molecular formula C11H14O2 B1454688 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol CAS No. 82954-97-0

2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol

Cat. No. B1454688
CAS RN: 82954-97-0
M. Wt: 178.23 g/mol
InChI Key: HVMRGSYGMYWIEK-UHFFFAOYSA-N
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Description

The compound “2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol” is a benzofuran derivative. Benzofuran is a heterocyclic compound, consisting of a fused benzene and furan ring. In this case, it seems to have a propan-2-ol group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzofuran core with a propan-2-ol group attached. The exact structure would depend on the positioning of this group .


Chemical Reactions Analysis

Benzofuran derivatives are known to participate in a variety of chemical reactions. They can undergo electrophilic substitution reactions similar to other aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, benzofuran derivatives are solid at room temperature .

Scientific Research Applications

Synthesis of Benzofuran Derivatives

Benzofuran derivatives are significant in medicinal chemistry due to their biological activities. The compound can be used as a precursor in the synthesis of various benzofuran derivatives. For instance, it can undergo Pd-catalyzed 5-exo-dig reductive cyclization to yield 2-alkyl/benzyl benzofurans . These reactions are crucial for developing pharmaceuticals and complex organic molecules.

Anticancer Agent Development

Some benzofuran compounds exhibit potent anticancer activities. As a structural analog, 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol could be utilized in the synthesis of novel anticancer agents. Research has shown that certain benzofuran derivatives can inhibit the growth of various cancer cell lines, such as leukemia, non-small cell lung cancer, and colon cancer . This compound could serve as a key intermediate in the development of new cancer therapies.

Anti-Viral Drug Synthesis

Benzofuran derivatives have been identified with anti-viral properties. The compound may be used to synthesize new benzofuran-based anti-viral drugs. For example, a macrocyclic benzofuran compound has shown activity against the hepatitis C virus, suggesting potential therapeutic applications .

Antibacterial Applications

The antibacterial properties of benzofuran derivatives make them candidates for developing new antibacterial agents2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol could be a starting material for synthesizing compounds with improved antibacterial efficacy .

Antioxidant Formulations

Benzofuran compounds are known for their antioxidative activities. This property is valuable in creating formulations that protect cells from oxidative stress. The subject compound could be explored for its potential in antioxidant drug formulations .

Neuroprotective Therapeutics

Due to the neuroprotective effects of some benzofuran derivatives, there is a possibility that 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol could be used in the synthesis of neuroprotective therapeutics. These could potentially aid in the treatment of neurodegenerative diseases .

Safety and Hazards

As with all chemicals, proper safety precautions should be taken when handling this compound. Some benzofuran derivatives may be harmful if swallowed or inhaled, and may cause eye and skin irritation .

Future Directions

The study of benzofuran derivatives is an active area of research due to their diverse biological activities. Future research could explore the potential uses of this compound in medicinal chemistry .

properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2,12)9-3-4-10-8(7-9)5-6-13-10/h3-4,7,12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMRGSYGMYWIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)OCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694744
Record name 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol

CAS RN

82954-97-0
Record name 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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